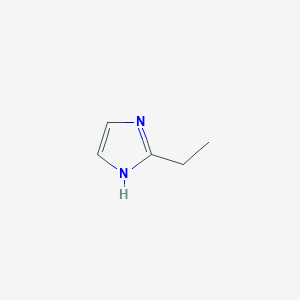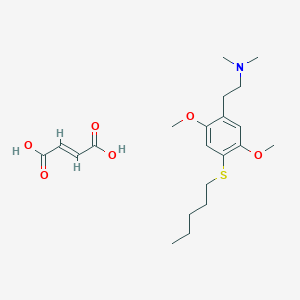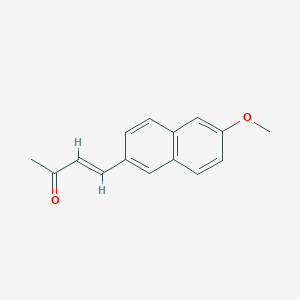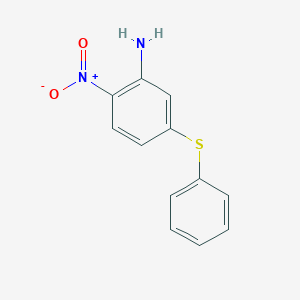![molecular formula C7H4FNS B144599 7-Fluorobenzo[d]isothiazole CAS No. 139036-98-9](/img/structure/B144599.png)
7-Fluorobenzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobenzo[d]isothiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound belongs to the family of isothiazole derivatives and possesses a fluorine atom at the 7th position of the benzene ring.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d]isothiazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various cellular pathways involved in cancer, inflammation, and microbial growth. For instance, 7-Fluorobenzo[d]isothiazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival. Moreover, this compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-Fluorobenzo[d]isothiazole has been shown to have several biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 7-Fluorobenzo[d]isothiazole has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of various enzymes involved in inflammation. Furthermore, this compound has been reported to disrupt the cell membrane of bacterial and fungal strains, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Fluorobenzo[d]isothiazole in lab experiments is its high potency and selectivity towards cancer cells, inflammation, and microbial growth. Moreover, this compound has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using 7-Fluorobenzo[d]isothiazole is its potential toxicity towards normal cells, which may limit its therapeutic applications.
Future Directions
Several future directions can be explored for the development of 7-Fluorobenzo[d]isothiazole. One of the potential directions is the modification of its chemical structure to enhance its selectivity and reduce its toxicity towards normal cells. Moreover, the combination of 7-Fluorobenzo[d]isothiazole with other therapeutic agents may lead to synergistic effects and improve its therapeutic efficacy. Additionally, the use of 7-Fluorobenzo[d]isothiazole in targeted drug delivery systems may enhance its specificity towards cancer cells and reduce its toxicity towards normal cells.
Conclusion:
In conclusion, 7-Fluorobenzo[d]isothiazole is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and infectious diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Fluorobenzo[d]isothiazole have been discussed in this paper. Further research is required to fully understand the potential of this compound and its clinical applications.
Synthesis Methods
The synthesis of 7-Fluorobenzo[d]isothiazole can be achieved through various methods, including cyclization reactions, nucleophilic substitution reactions, and condensation reactions. One of the commonly used methods is the cyclization reaction of 2-aminobenzoyl fluoride with sulfur in the presence of a catalyst such as copper powder or iron powder. This method yields 7-Fluorobenzo[d]isothiazole with a high yield and purity.
Scientific Research Applications
7-Fluorobenzo[d]isothiazole has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 7-Fluorobenzo[d]isothiazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
properties
CAS RN |
139036-98-9 |
|---|---|
Product Name |
7-Fluorobenzo[d]isothiazole |
Molecular Formula |
C7H4FNS |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
7-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |
InChI Key |
BLCKJQHQAZXAOL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)SN=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SN=C2 |
synonyms |
1,2-Benzisothiazole,7-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)









![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
